molecular formula C12H15N3O3 B2439990 N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1351644-30-8

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2439990
CAS No.: 1351644-30-8
M. Wt: 249.27
InChI Key: QEJKVIANKSHFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an isoxazole moiety, and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction to form the isoxazole ring, followed by the introduction of the azetidine ring through nucleophilic substitution reactions. The final step often involves the formation of the cyclopropyl group via cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the isoxazole or azetidine rings.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidine derivatives.

Scientific Research Applications

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets in the body. The isoxazole and azetidine rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and isoxazole derivatives, such as:

  • N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxylate
  • 1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

Uniqueness

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic properties. This can enhance its biological activity and selectivity compared to similar compounds .

Biological Activity

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound can be described by its molecular formula C11H14N2O3C_{11}H_{14}N_2O_3 and has a molecular weight of 218.24 g/mol. Its structure features a cyclopropyl group, an azetidine ring, and an oxazole moiety, which contribute to its biological properties.

Research indicates that compounds containing oxazole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The oxazole ring is known for its ability to interact with biological macromolecules, influencing various pathways such as apoptosis and cell proliferation.

Antimicrobial Activity

A review on oxazole derivatives highlighted their antimicrobial potential against various bacterial strains. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli.

Microbial StrainMinimum Inhibitory Concentration (MIC) µg/ml
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6
E. coli17
S. aureus20

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on synthetic lethality in cancer treatment. Compounds with similar structures have been shown to inhibit specific cancer cell lines by targeting DNA repair mechanisms.

For example, studies have reported that certain oxazole derivatives can selectively inhibit PARP enzymes, which are crucial in the repair of DNA damage in cancer cells. This selective inhibition leads to increased cytotoxicity in BRCA-deficient tumors .

Study on Anticancer Efficacy

In a study examining the efficacy of a related compound, researchers found that it demonstrated significant inhibition of tumor growth in vivo models of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.

Key Findings:

  • Dose: 50 mg/kg body weight
  • Tumor Reduction: 60% after 4 weeks of treatment
  • Mechanism: Induction of apoptosis via upregulation of pro-apoptotic proteins .

Properties

IUPAC Name

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-7-4-10(14-18-7)12(17)15-5-8(6-15)11(16)13-9-2-3-9/h4,8-9H,2-3,5-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJKVIANKSHFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.